Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthetic compound that combines the therapeutic properties of thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily recognized for its role as an E3 ligase ligand in targeted protein degradation, particularly in the context of cancer treatment and immunomodulation. The compound is classified under small molecules used in biochemical research and drug development.
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is synthesized through chemical processes involving thalidomide and various linkers, with its synthesis being optimized for high yield and purity. It is commercially available from multiple suppliers, including CD Bioparticles, MedChemExpress, and Sigma-Aldrich, which provide detailed specifications regarding its molecular structure and applications.
This compound falls under the category of E3 ligase ligands, specifically targeting cereblon, an essential component of the ubiquitin-proteasome system. Its classification highlights its use in advanced therapeutic strategies like PROTAC (Proteolysis Targeting Chimera) technology.
The synthesis of thalidomide-O-amido-PEG2-C2-NH2 hydrochloride involves several key steps:
The molecular formula for thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is , with a molecular weight of approximately 498.92 g/mol. The compound features:
The compound's CAS number is 2376990-30-4, indicating its unique identification in chemical databases.
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride can undergo various chemical reactions:
These reactions can yield various derivatives that may have distinct biological activities or improved pharmacological properties.
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride acts primarily through its interaction with cereblon, an E3 ubiquitin ligase. The mechanism involves:
The degradation process significantly impacts cellular functions by modulating protein levels involved in various signaling pathways, particularly those relevant to cancer progression and immune responses.
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride has several scientific uses:
CRBN functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Its significance in PROTAC design stems from:
Table 1: Key E3 Ligases Utilized in PROTAC Development
E3 Ligase | Ligand Class | Representative Ligands | Key Attributes |
---|---|---|---|
Cereblon (CRBN) | IMiDs | Thalidomide, Lenalidomide, Pomalidomide | Solvent-exposed phthalimide exit vector, cell permeability |
VHL | Hydroxyproline mimics | VH032, VH298 | High binding affinity (Kd <100 nM), tolerance for capping group modifications |
IAP | Mimetics of natural ligands | LCL161 analogs | Caspase activation alongside degradation |
MDM2 | Cis-imidazoline analogs | Nutlin | p53 stabilization effects |
Thalidomide, despite its teratogenic history, is the foundational CRBN ligand. Its derivatives serve as PROTAC warheads due to:
Table 2: Common Thalidomide-Based CRBN Ligand Modifications
Modification Site | Linker Type | Example Conjugate | PROTAC Application |
---|---|---|---|
Phthalimide C5-O | Alkyl-PEGn-NH₂ | Thalidomide-O-PEG4-NH₂ | BET degraders (e.g., ARV-825) |
Phthalimide C4-NH | Amido-PEGn-NH₂ | Thalidomide-NH-amido-C2-NH₂ | BRD4 degraders |
Glutarimide N | Piperazine/PEG hybrids | Thalidomide-piperazine-PEG | BCR-ABL degraders |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9